4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-hydroxynaphthaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiolates can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and overall stability.
Properties
CAS No. |
478257-01-1 |
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Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4O2S/c1-26-18-9-5-4-8-15(18)19-22-23-20(27)24(19)21-12-16-14-7-3-2-6-13(14)10-11-17(16)25/h2-12,25H,1H3,(H,23,27)/b21-12+ |
InChI Key |
JUZSXCUDTUKBBB-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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